Epi Trandolapril Benzyl Ester
Description
Properties
Molecular Formula |
C₃₁H₄₀N₂O₅ |
|---|---|
Molecular Weight |
520.66 |
Synonyms |
(2S,3aR,7aS)-1-[(2S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid Benzyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Trandolapril and Its Derivatives
- Trandolapril (C24H34N2O5): The parent prodrug, metabolized by CES1 to Trandolaprilat, which inhibits ACE eightfold more potently (). Its solubility in chloroform and methanol facilitates transdermal formulations ().
- Trandolaprilat Monohydrate (C22H30N2O5·H2O): The active diacid metabolite with direct ACE inhibitory activity. Unlike the prodrug, it lacks ester groups, reducing oral bioavailability ().
- Trandolapril Diketopiperazine : A degradation product formed via intramolecular cyclization, monitored as a pharmacopeial impurity ().
2.1.2 Other ACE Inhibitor Prodrugs
- Enalapril : Metabolized by CES1 to Enalaprilat. Unlike Trandolapril, it has a shorter half-life (11 hours vs. Trandolapril’s 24 hours) ().
- Ramipril : Shares CES1-dependent activation but exhibits higher tissue ACE affinity due to its lipophilic structure ().
- Quinapril : Rapidly hydrolyzed to Quinaprilat, with a bioavailability of 60% compared to Trandolapril’s 10–40% ().
Metabolic and Pharmacokinetic Comparison
| Parameter | Epi Trandolapril Benzyl Ester | Trandolapril | Enalapril | Ramipril |
|---|---|---|---|---|
| Activation Enzyme | CES1 (in vitro intermediate) | CES1 | CES1 | CES1 |
| Active Metabolite | Trandolaprilat (via hydrolysis) | Trandolaprilat | Enalaprilat | Ramiprilat |
| Half-Life (Parent) | N/A | 24 hours | 11 hours | 13–17 hours |
| Bioavailability | N/A | 10–40% | 60–70% | 50–60% |
| Deuterated Analog Use | Isotopic tracer in metabolism | None | None | None |
Pharmacopeial and Analytical Considerations
- Impurity Profiles : this compound is monitored alongside related compounds (e.g., Trandolapril Related Compound A , a methyl ester variant) using HPTLC and HPLC (). In contrast, Enalapril’s impurities include Enalaprilat and diketopiperazine derivatives.
- Deuterated Stability: The deuterium in this compound reduces metabolic degradation rates compared to non-deuterated analogs, making it valuable for mass spectrometry-based assays ().
Therapeutic Efficacy and Clinical Use
- Trandolapril/Verapamil Combination: Superior to monotherapy in reducing microalbuminuria in hypertensive diabetics ().
- Captopril : Reduces post-myocardial infarction mortality by 19% but requires thrice-daily dosing vs. Trandolapril’s once-daily regimen ().
- Irbesartan: An angiotensin-II receptor blocker (ARB) with renoprotective effects independent of ACE inhibition, unlike Trandolapril ().
Preparation Methods
Initial Benzyl Ester Formation
The synthesis begins with racemic trans-octahydroindole-2-carboxylic acid (Ia-h), which undergoes esterification with benzyl alcohol in the presence of p-toluenesulfonic acid (p-TsOH) under refluxing cyclohexane. Azeotropic distillation removes water, driving the reaction to completion. The resulting mixture of benzyl ester p-toluenesulfonate salts (IIa-h·p-TsOH) is enriched through sequential crystallization in dichloromethane-cyclohexane, eliminating diastereomeric impurities (IIc-h·p-TsOH) to >99% purity.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent System | Cyclohexane (reflux) |
| Catalyst | p-Toluenesulfonic acid |
| Temperature | 80–85°C |
| Diastereomer Removal | 6% → <1% |
Enantiomeric Resolution
The racemic benzyl esters (IIa and IIb) are resolved using (−)-dibenzoyl-L-tartaric acid (DBTA) in a mixed solvent system of acetonitrile-dimethylformamide (DMF). Seeding with pure IIa·DBTA salt induces selective crystallization of the desired (2S,3aR,7aS)-enantiomer. This step achieves an enantiomeric excess (ee) of >99.5%.
Optimized Resolution Parameters
| Factor | Optimal Value |
|---|---|
| Solvent Ratio | Acetonitrile:DMF (3:1) |
| Temperature | 15–20°C |
| DBTA Equivalents | 1.05 eq |
| Crystallization Time | 4–5 hours |
Coupling with NEPA-NCA and Transesterification Avoidance
Condensation with N-[1-(S)-Ethoxycarbonyl-3-Phenylpropyl]-(S)-Alanine N-Carboxy Anhydride (NEPA-NCA)
The resolved benzyl ester (IIa) reacts with NEPA-NCA (IIIa) in dimethylacetamide (DMAc) at 0–5°C. This step avoids transesterification side reactions—a common issue in earlier methods—by using aprotic solvents and low temperatures. The product, trandolapril benzyl ester (IVa), is isolated in 85–90% yield.
Critical Modifications
-
Solvent Choice : DMAc minimizes ester exchange compared to DMF.
-
Temperature Control : Reactions below 5°C suppress racemization.
Catalytic Hydrogenation and Final Crystallization
Hydrogenolysis of Benzyl Ester
Crude trandolapril benzyl ester (IVa) undergoes hydrogenation in ethanol with 10% Pd/C at 50 psi H₂. The reaction completes within 2 hours, yielding trandolapril free acid. Post-hydrogenation, ethanol is distilled under reduced pressure, leaving a foamy solid.
Hydrogenation Parameters
| Condition | Specification |
|---|---|
| Catalyst Loading | 5 wt% Pd/C |
| Pressure | 50 psi H₂ |
| Solvent | Ethanol |
| Yield | 95–98% |
Crystallization for Enhanced Purity
The crude trandolapril is recrystallized from ethanol-diisopropyl ether (2:5 v/v). Refluxing the mixture ensures complete dissolution, followed by slow cooling to 25–30°C to precipitate high-purity crystals. This step elevates HPLC purity from 98.8% to >99.9%.
Crystallization Data
| Property | Value |
|---|---|
| Solvent Ratio | Ethanol:Diisopropyl ether |
| Purity Post-Crystallization | >99.9% (HPLC) |
| Crystal Morphology | Monoclinic |
X-Ray Diffraction (XRD) Characterization
The crystalline form of trandolapril exhibits distinct XRD patterns, confirming phase purity. Key d-spacings include:
XRD Peaks of Pure Trandolapril
| d-Spacing (Å) | Relative Intensity (I/I₀) |
|---|---|
| 10.2 | 100 |
| 7.8 | 85 |
| 5.6 | 78 |
| 4.3 | 65 |
Industrial-Scale Considerations
The patented process addresses two critical challenges in large-scale production:
Q & A
Q. What bioinformatics tools are recommended for metabolomic profiling of this compound metabolites?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
